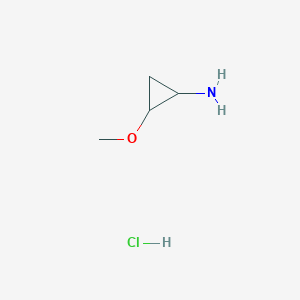
2-Methoxycyclopropanamine hydrochloride
Vue d'ensemble
Description
2-Methoxycyclopropanamine hydrochloride is a chemical compound with the IUPAC name 2-methoxycyclopropanamine hydrochloride . It has a molecular weight of 123.58 and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Methoxycyclopropanamine hydrochloride is1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
2-Methoxycyclopropanamine hydrochloride is a solid . It has a molecular weight of 123.58 .Applications De Recherche Scientifique
Neurotransmitter Synthesis
Faler and Joullié (2007) utilized an intermolecular Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines and analogues of neurotransmitters such as histamine and tryptamine. This process involved the use of hydroxy- and methoxy-substituted phenylcyclopropylamines, which are known to inhibit monoamine oxidase and mimic hallucinogens. These compounds were created using readily available materials in a relatively simple multi-step process (Faler & Joullié, 2007).
Antidepressant Biochemical Profile
Muth et al. (1986) explored the neurochemical profile of Wy-45,030, a novel bicyclic compound, which exhibited properties predictive of antidepressant activity. It inhibited rat brain imipramine receptor binding and monoamine uptake, without affecting monoamine oxidase. This profile indicates potential for antidepressant activity without common tricyclic side effects (Muth et al., 1986).
Synergistic Apoptosis in Breast Cancer Cells
Nair et al. (2007) investigated the effect of 2-Methoxyestradiol (2-ME) on apoptosis in MCF-7 breast cancer cells. They explored a combination therapy using 2-ME and a polyamine analogue, which showed synergistic effects in inducing apoptosis in cancer cells. This suggests a potential therapeutic application in breast cancer treatment (Nair et al., 2007).
Antiarhythmic and Hypotensive Properties
Rapacz et al. (2014) assessed the antiarrhythmic and hypotensive activity of new 2-methoxyphenylpiperazine derivatives of xanthone. The compounds demonstrated antiarrhythmic, hypotensive, and α1-adrenolytic properties, indicating potential for cardiovascular therapeutic applications (Rapacz et al., 2014).
Propriétés
IUPAC Name |
2-methoxycyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWRVSLZASDSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxycyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)
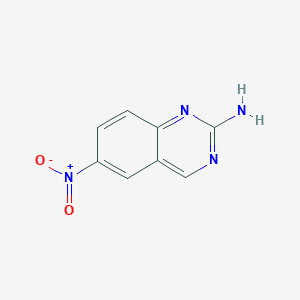

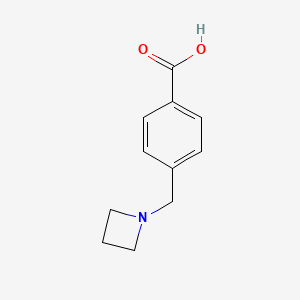
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)
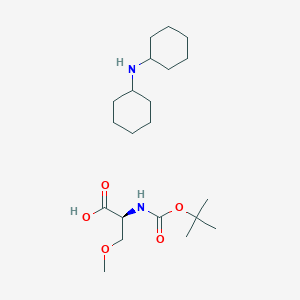


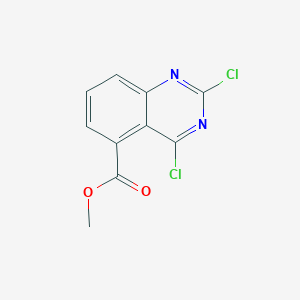

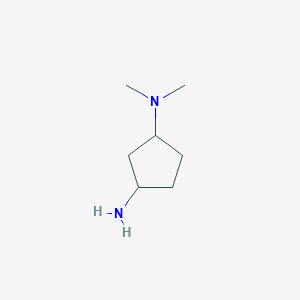
![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)
